4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile
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Overview
Description
4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system fused with a benzonitrile moiety.
Preparation Methods
The synthesis of 4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a diazaspiro compound with a benzonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Chemical Reactions Analysis
4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The diazaspiro ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile can be compared with similar compounds such as:
4-((2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl)benzoic acid methyl ester: This compound has a similar diazaspiro ring system but differs in the substituent on the benzonitrile moiety.
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile: This compound features a dioxaspiro ring system and multiple fluorine atoms, making it distinct in terms of reactivity and applications.
These comparisons highlight the uniqueness of 4-((2,4-Dioxo-1,3-diazaspiro[4
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H19N3O2/c18-11-13-5-7-14(8-6-13)12-20-15(21)17(19-16(20)22)9-3-1-2-4-10-17/h5-8H,1-4,9-10,12H2,(H,19,22) |
InChI Key |
RBWDNJAJXMGJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C#N |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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